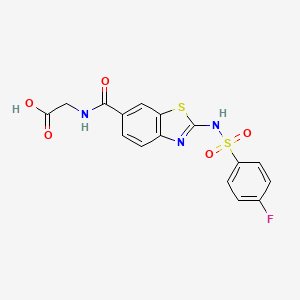

C16H12FN3O5S2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Die Verbindung mit der Summenformel C16H12FN3O5S2 ist ein komplexes organisches Molekül, das Fluor-, Stickstoff-, Sauerstoff- und Schwefelatome enthält. Diese Verbindung ist aufgrund ihrer einzigartigen chemischen Struktur und Eigenschaften in verschiedenen Bereichen der wissenschaftlichen Forschung von großem Interesse.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von This compound umfasst in der Regel mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter kontrollierten Bedingungen. Häufige Synthesewege können umfassen:

Nucleophile Substitutionsreaktionen: Diese Reaktionen verwenden häufig halogenierte Vorläufer und Nucleophile, um funktionelle Gruppen einzuführen.

Kondensationsreaktionen: Diese Reaktionen werden verwendet, um Kohlenstoff-Stickstoff- oder Kohlenstoff-Sauerstoff-Bindungen zu bilden, häufig unter sauren oder basischen Bedingungen.

Oxidations- und Reduktionsreaktionen: Diese Reaktionen werden eingesetzt, um den Oxidationszustand bestimmter Atome im Molekül zu verändern.

Industrielle Produktionsmethoden

Die industrielle Produktion von This compound kann große chemische Reaktoren und optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel:

Durchflussreaktoren: Diese Reaktoren ermöglichen eine präzise Steuerung der Reaktionsparameter und einen effizienten Wärmetransport.

Katalysatoren: Der Einsatz von Katalysatoren kann die Reaktionsgeschwindigkeit und Selektivität verbessern.

Reinigungstechniken: Methoden wie Kristallisation, Destillation und Chromatographie werden verwendet, um das Endprodukt zu reinigen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C16H12FN3O5S2 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Common synthetic routes may involve:

Nucleophilic substitution reactions: These reactions often use halogenated precursors and nucleophiles to introduce functional groups.

Condensation reactions: These reactions are used to form carbon-nitrogen or carbon-oxygen bonds, often under acidic or basic conditions.

Oxidation and reduction reactions: These reactions are employed to modify the oxidation state of specific atoms within the molecule.

Industrial Production Methods

Industrial production of This compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

Continuous flow reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.

Catalysts: The use of catalysts can enhance reaction rates and selectivity.

Purification techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.

Analyse Chemischer Reaktionen

Reaktionstypen

C16H12FN3O5S2: kann verschiedenen Arten von chemischen Reaktionen unterliegen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, häufig unter Verwendung von Nucleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Nucleophile: Halogenide, Amine, Alkohole.

Elektrophile: Alkylhalogenide, Säurechloride.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen oder Aminen führen kann.

Wissenschaftliche Forschungsanwendungen

C16H12FN3O5S2: hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz oder Zwischenprodukt in der organischen Synthese verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, wie z. B. antimikrobielle oder krebshemmende Aktivität.

Industrie: Wird bei der Entwicklung neuer Materialien wie Polymere oder Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den This compound seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Signalwegen. Dazu gehören möglicherweise:

Enzyminhibition: Die Verbindung kann an bestimmte Enzyme binden und deren Aktivität hemmen, was Stoffwechselwege beeinflusst.

Rezeptorbindung: Die Verbindung kann mit zellulären Rezeptoren interagieren und Signaltransduktionswege modulieren.

DNA/RNA-Wechselwirkung: Die Verbindung kann an Nukleinsäuren binden und die Genexpression und Proteinsynthese beeinflussen.

Wirkmechanismus

The mechanism by which C16H12FN3O5S2 exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.

Receptor binding: The compound may interact with cellular receptors, modulating signal transduction pathways.

DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

C16H12FN3O5S2: kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen können umfassen:

C16H12ClN3O5S2: Eine Verbindung mit einer ähnlichen Struktur, die jedoch Chlor anstelle von Fluor enthält.

C16H12BrN3O5S2: Eine Verbindung mit einer ähnlichen Struktur, die jedoch Brom anstelle von Fluor enthält.

C16H12IN3O5S2: Eine Verbindung mit einer ähnlichen Struktur, die jedoch Jod anstelle von Fluor enthält.

Die einzigartigen Eigenschaften von This compound können auf das Vorhandensein von Fluor zurückzuführen sein, das die Reaktivität, Stabilität und biologische Aktivität der Verbindung beeinflussen kann.

Eigenschaften

Molekularformel |

C16H12FN3O5S2 |

|---|---|

Molekulargewicht |

409.4 g/mol |

IUPAC-Name |

2-[[2-[(4-fluorophenyl)sulfonylamino]-1,3-benzothiazole-6-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C16H12FN3O5S2/c17-10-2-4-11(5-3-10)27(24,25)20-16-19-12-6-1-9(7-13(12)26-16)15(23)18-8-14(21)22/h1-7H,8H2,(H,18,23)(H,19,20)(H,21,22) |

InChI-Schlüssel |

MTDAWLJMLQSZBT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)NCC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methoxy-2-(pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B12629565.png)

![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B12629571.png)

![6-(2-aminoethyl)-9-chlorobenzo[h]isoquinolin-1(2H)-one](/img/structure/B12629574.png)

![5-ethyl-N-[(2S)-1-{[3-(1H-imidazol-1-yl)propyl]amino}-1-oxopropan-2-yl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B12629575.png)

![ethyl 4-[(11S,12R,16S)-11-(furan-2-carbonyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12629598.png)

![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)

![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)

![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)

![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)